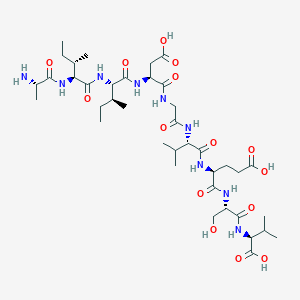
Fti1csy7CC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fti1csy7CC is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fti1csy7CC involves several steps, each requiring specific reaction conditions. The initial step typically involves the formation of a precursor compound, which is then subjected to various chemical reactions to yield this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as distillation, crystallization, and chromatography.
化学反応の分析
Types of Reactions
Fti1csy7CC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.
Substitution Reactions: Halogenated solvents and catalysts like palladium on carbon are commonly used. These reactions are usually carried out at elevated temperatures to increase reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of this compound. Substitution reactions often result in the formation of new compounds with different functional groups.
科学的研究の応用
Fti1csy7CC has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Fti1csy7CC involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Fti1csy7CC is unique compared to other similar compounds due to its distinct chemical structure and properties. Similar compounds include those with analogous functional groups or similar molecular weights. this compound often exhibits superior reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
特性
CAS番号 |
1110659-69-2 |
|---|---|
分子式 |
C39H67N9O15 |
分子量 |
902.0 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H67N9O15/c1-10-19(7)30(48-38(61)31(20(8)11-2)47-32(55)21(9)40)37(60)43-23(14-27(53)54)33(56)41-15-25(50)45-28(17(3)4)36(59)42-22(12-13-26(51)52)34(57)44-24(16-49)35(58)46-29(18(5)6)39(62)63/h17-24,28-31,49H,10-16,40H2,1-9H3,(H,41,56)(H,42,59)(H,43,60)(H,44,57)(H,45,50)(H,46,58)(H,47,55)(H,48,61)(H,51,52)(H,53,54)(H,62,63)/t19-,20-,21-,22-,23-,24-,28-,29-,30-,31-/m0/s1 |
InChIキー |
FYFXBRFAAAFQMQ-BOYUFBNPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




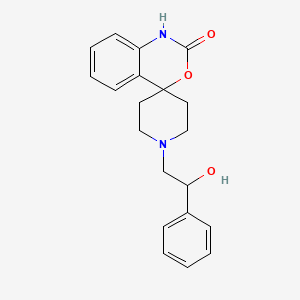
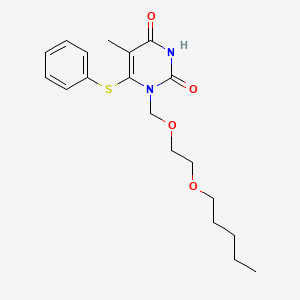

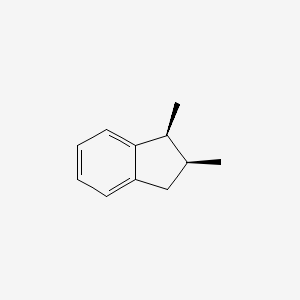

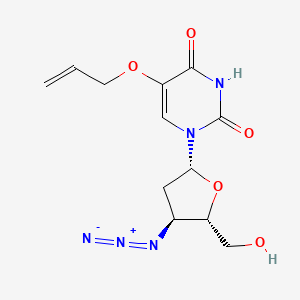
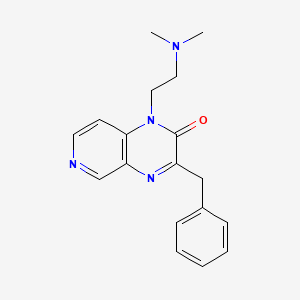
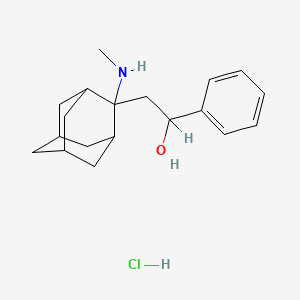


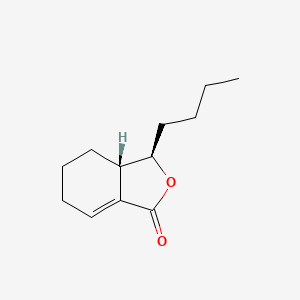
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
